molecular formula C13H11NO3 B1267083 6-(Benzyloxy)nicotinic acid CAS No. 94084-76-1

6-(Benzyloxy)nicotinic acid

Numéro de catalogue B1267083
Numéro CAS: 94084-76-1
Poids moléculaire: 229.23 g/mol
Clé InChI: GZIVKNLUMBURSC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .


Molecular Structure Analysis

The molecular formula of 6-(Benzyloxy)nicotinic acid is C13H11NO3 . The molecular weight is 229.23 .


Chemical Reactions Analysis

The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl(4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .


Physical And Chemical Properties Analysis

The molecular formula of 6-(Benzyloxy)nicotinic acid is C13H11NO3 . The molecular weight is 229.23 .

Applications De Recherche Scientifique

Antimicrobial Activity

6-(Benzyloxy)nicotinic acid: derivatives have been synthesized and studied for their potential antimicrobial properties. These compounds have shown promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and Staphylococcus aureus , including methicillin-resistant strains (MRSA) . The derivatives exhibit minimum inhibitory concentrations (MICs) that suggest they could be effective in preventing and treating infections caused by these pathogens.

Molecular Docking Studies

The molecular structures of 6-(Benzyloxy)nicotinic acid derivatives have been used in molecular docking studies to predict their binding affinities to bacterial enzymes or receptors. This computational approach helps in understanding the mechanism of action and could guide the design of more potent antimicrobial agents .

Synthesis of Acylhydrazones

Nicotinic acid derivatives, including 6-(Benzyloxy)nicotinic acid , are used as starting materials for synthesizing acylhydrazones. These compounds have been synthesized through condensation reactions and evaluated for their biological activities. The acylhydrazones derived from nicotinic acid have shown potential as antimicrobial agents .

Development of 1,3,4-Oxadiazoline Derivatives

Through cyclization reactions, acylhydrazones derived from nicotinic acid can be transformed into 1,3,4-oxadiazoline derivatives . These new compounds have been tested for antimicrobial activity, with some showing high effectiveness against various bacterial strains. This suggests their potential use in antimicrobial therapies .

Cytotoxicity Evaluation

In addition to antimicrobial testing, the cytotoxicity of 6-(Benzyloxy)nicotinic acid derivatives against normal cell lines has been assessed. The most promising compounds did not show cytotoxic effects, indicating their safety for further development as therapeutic agents .

Antibacterial and Antibiofilm Properties

Research has also focused on the antibacterial and antibiofilm properties of nicotinamide derivatives, which are closely related to 6-(Benzyloxy)nicotinic acid . These studies provide insights into the potential use of these compounds in treating bacterial infections and preventing biofilm formation, which is crucial for combating persistent infections .

Safety And Hazards

While specific safety data for 6-(Benzyloxy)nicotinic acid was not found, it’s important to handle all chemicals with care. Personal protective equipment should be used, dust formation should be avoided, and adequate ventilation should be ensured .

Orientations Futures

6-(Benzyloxy)nicotinic acid is an important intermediate compound in the synthesis of pharmaceuticals and agrochemicals. It’s likely that future research will continue to explore its potential applications in these areas. For example, a recent study expanded the myxochelin natural product family by nicotinic acid-containing congeners .

Propriétés

IUPAC Name

6-phenylmethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIVKNLUMBURSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20916578
Record name 6-(Benzyloxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20916578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)nicotinic acid

CAS RN

94084-76-1
Record name 94084-76-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Benzyloxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20916578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-benzyloxy-nicotinonitrile (100 mg, 0.47 mmol) in a mixture of EtOH (5 mL) and water (5 mL), was added NaOH (95.1 mg, 2.3 mmol) and the resulting mixture was stirred at 90° C. for 20 hrs. The mixture was evaporated under reduced pressure. The residue was diluted with cold water, adjusted the pH to 3 and extracted with EtOAc. The organic layer was washed with saturated brine solution and dried over Na2SO4. The organic layer was then concentrated under reduced pressure to afford 105 mg (96% yield) of 6-benzyloxy-nicotinic acid.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
95.1 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Oil-free NaH (1.9 g,~5 eq.) was suspended in DMF (30 ml) and the suspension was cooled in an ice bath. Benzyl alcohol (8.6 ml, ~5.2 eq.) was added slowly to the suspension via syringe. The resulting reaction mixture was stirred at 0° C. for 20 min., after which it was transferred to a precooled (0° C.) solution of 6-chloronicotinic acid (2.5 g, 15.9 mmol) in DMF (30 ml). Additional DMF (20 ml) was added to the reaction mixture to facilitate stirring. The reaction mixture was refluxed for 2 hours. Aqueous acetic acid 5% (by volume) was added to the cooled reaction mixture, and the resultant acidic mixture was extracted (3x) with ethyl acetate. The organic layers were combined, washed with brine and the solvent was removed to give a yellow liquid, from which a white solid was obtained after addition of water. Recrystallization from acetone/water gave 6-benzyloxynicotinic acid (4, Scheme I, 88% yield) as colorless needles.
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzyloxy)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(Benzyloxy)nicotinic acid
Reactant of Route 3
Reactant of Route 3
6-(Benzyloxy)nicotinic acid
Reactant of Route 4
Reactant of Route 4
6-(Benzyloxy)nicotinic acid
Reactant of Route 5
Reactant of Route 5
6-(Benzyloxy)nicotinic acid
Reactant of Route 6
Reactant of Route 6
6-(Benzyloxy)nicotinic acid

Citations

For This Compound
2
Citations
Y Li - 2014 - search.proquest.com
The reversible acetylation of histones, mediated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), plays a critical role in chromatin architecture and hence in …
Number of citations: 0 search.proquest.com
JD Huber, J Bentzien, SJ Boyer, J Burke… - Journal of medicinal …, 2012 - ACS Publications
… The required CBZ-protected amide intermediate was obtained using the CDI coupling according to the general procedure from 6-benzyloxy-nicotinic acid (52 mg, 0.23 mmol) in N,N-…
Number of citations: 35 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.